molecular formula C20H32O3 B12298029 Dayecrystal A

Dayecrystal A

Cat. No.: B12298029
M. Wt: 320.5 g/mol
InChI Key: HGSLTWCHZKTSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dayecrystal A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the leaves of Isodon macrophyllus using solvents like methanol. The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin. The compound is primarily obtained through extraction and purification from plant sources.

Chemical Reactions Analysis

Types of Reactions: Dayecrystal A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of Dayecrystal A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in cell proliferation and inflammation. The compound may inhibit key enzymes and proteins that play a role in these processes, leading to its observed biological activities .

Comparison with Similar Compounds

Dayecrystal A can be compared with other ent-kaurane diterpenoids, such as:

  • Epinodosin
  • Isodonoiol
  • Lasiodonin
  • Oridonin
  • Lasiodin
  • Rabdophyllin H

Uniqueness: this compound is unique due to its specific molecular structure, which includes two hydroxyl groups and an aldehyde group. This structural configuration contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde

InChI

InChI=1S/C20H32O3/c1-17(2)8-4-9-20(12-21)14(17)7-10-19-11-18(3,23)13(16(19)22)5-6-15(19)20/h12-16,22-23H,4-11H2,1-3H3

InChI Key

HGSLTWCHZKTSMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3O)C(C4)(C)O)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.